molecular formula C20H35NNa2O11S2 B12694912 Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate CAS No. 94135-45-2

Disodium hydrogen (R)-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate

Cat. No.: B12694912
CAS No.: 94135-45-2
M. Wt: 575.6 g/mol
InChI Key: QLOOPHWZEFMSHA-UODLQSSDSA-L
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Description

Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple sulphonatooxy groups and an oleamidate backbone. It is primarily used in industrial and scientific research due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate typically involves multiple steps. The process begins with the preparation of the oleamidate backbone, followed by the introduction of sulphonatooxy groups. Common reagents used in this synthesis include oleic acid, ethylene oxide, and sulphur trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process also involves rigorous purification steps, including crystallization and filtration, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sulphonatooxy groups and the oleamidate backbone.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of halogenated oleamidates.

Scientific Research Applications

Disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it serves as a surfactant and emulsifying agent in biochemical assays. In medicine, it is explored for its potential use in drug delivery systems due to its amphiphilic nature. Industrially, it is utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate involves its interaction with molecular targets through its sulphonatooxy groups. These groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oleamidate backbone also plays a role in modulating the compound’s amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds:

  • Disodium hydrogen phosphate dihydrate
  • Sodium phosphate dibasic dihydrate
  • Disodium hydrogen phosphate dodecahydrate

Uniqueness: Compared to similar compounds, disodium hydrogen ®-12-(sulphonatooxy)-N-(2-(sulphonatooxy)ethyl)oleamidate is unique due to its complex structure and multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and applications. Its amphiphilic nature also distinguishes it from simpler phosphate compounds, making it more versatile in various scientific and industrial applications.

Properties

CAS No.

94135-45-2

Molecular Formula

C20H35NNa2O11S2

Molecular Weight

575.6 g/mol

IUPAC Name

disodium;[(Z,6R)-1-carboxy-17-oxo-17-(2-sulfonatooxyethylamino)heptadec-8-en-6-yl] sulfate

InChI

InChI=1S/C20H37NO11S2.2Na/c22-19(21-16-17-31-33(25,26)27)14-10-6-4-2-1-3-5-8-12-18(32-34(28,29)30)13-9-7-11-15-20(23)24;;/h5,8,18H,1-4,6-7,9-17H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/b8-5-;;/t18-;;/m0../s1

InChI Key

QLOOPHWZEFMSHA-UODLQSSDSA-L

Isomeric SMILES

C(CCC/C=C\C[C@@H](CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(CCCC=CCC(CCCCCC(=O)O)OS(=O)(=O)[O-])CCCC(=O)NCCOS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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